1-(2-Methylpropyl)piperazin-2-one physical and chemical properties
1-(2-Methylpropyl)piperazin-2-one physical and chemical properties
An In-depth Technical Guide to 1-(2-Methylpropyl)piperazin-2-one
Abstract: This document provides a comprehensive technical overview of 1-(2-Methylpropyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and synthetic research. The piperazinone scaffold is a privileged structure in drug discovery, and understanding the specific properties of its derivatives is crucial for their application. This guide details the chemical identity, structural features, physicochemical properties, and spectroscopic signature of the title compound. Furthermore, it outlines a logical synthetic pathway, discusses its chemical reactivity, and provides essential safety and handling protocols. The content is structured to deliver field-proven insights and actionable data for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Piperazinone Scaffold
The piperazine ring and its derivatives are among the most ubiquitous heterocyclic motifs in modern pharmaceuticals, recognized for their ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] The introduction of a carbonyl group to form a piperazin-2-one creates a cyclic amide (a lactam), which further diversifies the scaffold's chemical and biological profile. These structures serve as versatile intermediates and core components in a wide array of biologically active molecules.[2][3] 1-(2-Methylpropyl)piperazin-2-one, featuring an isobutyl substituent at the N1 position, is a specific derivative whose properties are critical for its potential use as a building block in the synthesis of more complex drug candidates. This guide serves to consolidate its known attributes and provide expert analysis of its chemical nature.
Chemical Identity and Structural Elucidation
The fundamental identity of a chemical compound is established by its unique identifiers and its molecular structure.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-(2-methylpropyl)piperazin-2-one | [4] |
| CAS Number | 893747-69-8 | [4] |
| Molecular Formula | C₈H₁₆N₂O | [4] |
| Molecular Weight | 156.23 g/mol | Calculated |
| Canonical SMILES | CC(C)CN1CCNC(=O)C1 | Inferred |
The structure consists of a six-membered piperazin-2-one ring. The isobutyl group (2-methylpropyl) is attached to the nitrogen atom at position 1 (N1), while the carbonyl group is at position 2. The nitrogen at position 4 (N4) is a secondary amine, representing a key site for further functionalization.
Figure 1: Chemical structure of 1-(2-Methylpropyl)piperazin-2-one.
Physicochemical Properties
Quantitative physical data is essential for experimental design, including reaction setup, purification, and formulation. While extensive experimental data for this specific compound is not widely published, the following table summarizes its known and predicted properties.
Table 2: Physicochemical Data Summary
| Property | Value | Notes |
|---|---|---|
| Physical State | Solid or liquid | Not explicitly reported; many similar piperazinones are low-melting solids or oils. |
| Melting Point | Not reported | Expected to be low, characteristic of N-alkylated piperazinones. |
| Boiling Point | Not reported | Expected to be >200°C at atmospheric pressure. |
| Solubility | Not reported | Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO. |
| pKa | Not reported | The secondary amine at N4 is basic. The pKa is predicted to be in the range of 7-9. |
Spectroscopic and Analytical Characterization
In a research setting, the identity and purity of 1-(2-Methylpropyl)piperazin-2-one would be confirmed using a suite of spectroscopic techniques. The expected spectral features are outlined below, providing a self-validating system for characterization.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the isobutyl group—a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (CH₂) group attached to N1. The protons on the piperazinone ring would appear as multiplets in the 2.5-3.5 ppm range. A broad singlet corresponding to the N-H proton of the secondary amine would also be present.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should display eight distinct signals. A key signal would be the carbonyl carbon of the amide, expected around 170 ppm. The carbons of the isobutyl group and the three methylene carbons of the piperazinone ring would appear in the aliphatic region (20-60 ppm).
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides crucial information about the functional groups. A strong, sharp absorption band between 1640-1680 cm⁻¹ is characteristic of the C=O stretch of the tertiary amide. A band in the region of 3200-3400 cm⁻¹ would confirm the presence of the N-H stretch of the secondary amine. C-H stretching vibrations from the alkyl groups would be observed around 2850-3000 cm⁻¹.
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MS (Mass Spectrometry): Under electron ionization (EI), the mass spectrum would show a molecular ion (M⁺) peak at m/z = 156. Key fragmentation patterns would likely involve the loss of the isobutyl group or cleavage of the piperazinone ring, providing further structural confirmation.
Synthesis and Reactivity
Proposed Synthetic Strategy
The synthesis of N-substituted piperazin-2-ones can be achieved through several reliable methods. A common and efficient approach is the cyclization of an appropriate N-substituted ethylenediamine derivative. For 1-(2-Methylpropyl)piperazin-2-one, a logical pathway involves the reaction of N-(2-methylpropyl)ethane-1,2-diamine with an ethyl ester of a 2-haloacetic acid, such as ethyl chloroacetate, followed by base-mediated intramolecular cyclization.
Figure 2: Proposed synthetic workflow for 1-(2-Methylpropyl)piperazin-2-one.
Experimental Protocol Outline:
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N-Alkylation: N-(2-methylpropyl)ethane-1,2-diamine is dissolved in a suitable aprotic solvent (e.g., acetonitrile) with a non-nucleophilic base (e.g., diisopropylethylamine). Ethyl chloroacetate is added dropwise at a controlled temperature (e.g., 0°C to room temperature). The reaction is stirred until completion, as monitored by TLC or LC-MS.
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Cyclization: The crude intermediate from Step 1 is heated in a high-boiling point solvent (e.g., toluene or xylene) with a strong base (e.g., sodium ethoxide) to facilitate the intramolecular nucleophilic acyl substitution, leading to the formation of the piperazin-2-one ring and elimination of ethanol.
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Purification: The final product is isolated and purified using standard techniques such as distillation or column chromatography.
Chemical Reactivity
The reactivity of 1-(2-Methylpropyl)piperazin-2-one is dominated by its two key functional groups:
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Tertiary Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The carbonyl oxygen can act as a hydrogen bond acceptor.
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Secondary Amine (N4): This is the most reactive site for further derivatization. It is nucleophilic and basic, readily undergoing reactions such as alkylation, acylation, arylation, and reductive amination.[5] This functional handle is of paramount importance for drug development, allowing the molecule to be incorporated into larger, more complex structures.
Applications in Drug Discovery and Research
While specific applications for 1-(2-Methylpropyl)piperazin-2-one are not extensively documented, its value lies in its role as a synthetic intermediate. Piperazinone derivatives are investigated for a wide range of biological activities.[3] The isobutyl group can modulate lipophilicity and steric profile, potentially influencing how a final compound interacts with a biological target. Researchers can use this molecule as a starting point to:
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Synthesize libraries of compounds: By reacting the N4 amine with various electrophiles, a diverse set of molecules can be rapidly generated for screening in biological assays.
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Introduce a specific pharmacophore: The isobutyl-piperazinone moiety can be incorporated into a lead compound to optimize its ADME (absorption, distribution, metabolism, and excretion) properties.
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Act as a scaffold: The rigid ring structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for binding to enzyme active sites or receptors.
Safety and Handling
Based on available data, 1-(2-Methylpropyl)piperazin-2-one is classified with the following hazards:
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Skin Irritation (Category 2) [4]
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Serious Eye Irritation (Category 2A) [4]
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Specific target organ toxicity — single exposure (Category 3) [4]
Recommended Handling Protocols:
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[6][7]
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Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or aerosols.[6][7]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[6] Seek medical attention if irritation persists.
Conclusion
1-(2-Methylpropyl)piperazin-2-one is a valuable heterocyclic building block for chemical and pharmaceutical research. Its structure combines the stability of a tertiary amide with the versatile reactivity of a secondary amine, making it an ideal starting point for the synthesis of diverse molecular entities. This guide has provided a detailed analysis of its chemical identity, physicochemical properties, synthetic routes, and handling procedures, equipping researchers with the foundational knowledge required to effectively utilize this compound in their work.
References
- NextSDS. (n.d.). 1-(2-methylpropyl)piperazin-2-one — Chemical Substance Information.
- TCI. (2025, March 28). SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) (S)-1-N-Boc-2-methyl-piperazine.
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2021). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 26(19), 6049. Available at: [Link]
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